molecular formula C14H12N2 B568581 2-AMINO-(1,1'-BIPHENYL)-4-ACETONITRILE CAS No. 123270-24-6

2-AMINO-(1,1'-BIPHENYL)-4-ACETONITRILE

Cat. No.: B568581
CAS No.: 123270-24-6
M. Wt: 208.264
InChI Key: OSPKCCZXVQUQJJ-UHFFFAOYSA-N
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Description

2-Amino-(1,1’-biphenyl)-4-acetonitrile is an organic compound with the molecular formula C14H12N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-(1,1’-biphenyl)-4-acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of 2-amino-(1,1’-biphenyl)-4-acetonitrile may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-(1,1’-biphenyl)-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Halogens, sulfonic acids, and other electrophiles.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-amino-(1,1’-biphenyl)-4-acetonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-(1,1’-biphenyl)-4-acetonitrile is unique due to the presence of both an amino and a nitrile group, which allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(3-amino-4-phenylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-9-8-11-6-7-13(14(16)10-11)12-4-2-1-3-5-12/h1-7,10H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPKCCZXVQUQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721386
Record name (2-Amino[1,1'-biphenyl]-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123270-24-6
Record name (2-Amino[1,1'-biphenyl]-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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